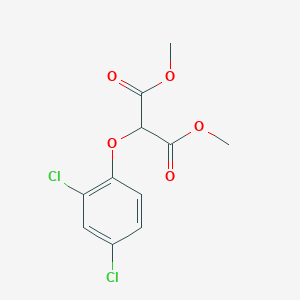

Dimethyl 2-(2,4-dichlorophenoxy)malonate

Übersicht

Beschreibung

Dimethyl 2-(2,4-dichlorophenoxy)malonate is a derivative of dimethyl malonate, a compound that has been extensively studied for its chemical and physical properties. The addition of the 2,4-dichlorophenoxy group to the malonate structure significantly alters its reactivity and potential applications, particularly in the field of herbicides, where similar structures are commonly observed .

Synthesis Analysis

The synthesis of dimethyl malonate derivatives typically involves condensation reactions. For instance, the base-catalyzed condensation of dimethyl malonate with chlorinated tropone derivatives has been shown to be solvent-dependent, with different products being favored in different solvents . This suggests that the synthesis of dimethyl 2-(2,4-dichlorophenoxy)malonate could also be influenced by the choice of solvent, potentially allowing for control over the site of nucleophilic attack and the resulting product distribution.

Molecular Structure Analysis

The molecular structure of dimethyl malonate has been studied using various spectroscopic and quantum chemical methods. It has been found that dimethyl malonate can exist in different conformers with nearly equal internal energy. These conformers are separated by low energy barriers, allowing for interconversion between them . The presence of the 2,4-dichlorophenoxy group in dimethyl 2-(2,4-dichlorophenoxy)malonate would likely influence the conformational preferences and stability of the molecule, potentially leading to unique structural characteristics.

Chemical Reactions Analysis

Dimethyl malonate is known to participate in various chemical reactions, including O-methylation of carboxylic acids, where it acts as an effective methylating reagent . The presence of the 2,4-dichlorophenoxy group could introduce additional reactivity, such as susceptibility to nucleophilic attack or participation in cyclization reactions, as observed in related systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl malonate have been characterized by spectroscopic methods, revealing information about its vibrational wavenumbers and chemical shifts . These properties are crucial for understanding the behavior of the compound under different conditions and can be used to predict the properties of its derivatives, including dimethyl 2-(2,4-dichlorophenoxy)malonate. The electron-donating effect of the methoxy groups and the electron-withdrawing effect of the dichlorophenoxy group would influence the compound's acidity, solubility, and overall reactivity.

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Toxicology

Dimethyl 2-(2,4-dichlorophenoxy)malonate, commonly known as 2,4-D, is predominantly utilized as a herbicide. Research indicates its extensive application in agricultural and urban activities for pest control. The herbicide is notable for its presence in the environment, leading to direct or indirect exposure to natural ecosystems. Studies have emphasized the significance of understanding 2,4-D’s environmental fate, behavior, and ecotoxicological effects. It has been detected in low concentrations in surface water, particularly in regions with high usage, and its highest concentrations are found in soil, air, and water near crop fields. This suggests the necessity for local mitigation strategies to prevent 2,4-D from entering the environment. The general public may frequently encounter 2,4-D due to its application in home lawns and public parks. Investigations have shown the herbicide's potential lethal effects on non-target organisms, indicating a need for further research on its environmental impact and the development of regulations to protect the population from exposure (Islam et al., 2017).

Microbial Biodegradation

The behavior of 2,4-D in agricultural environments has been a subject of considerable study, focusing on the role of microorganisms in its degradation. The use of microorganisms in remediation processes is advantageous, as it helps prevent environmental pollution and safeguards public health. Research highlights the critical role of microorganisms in degrading 2,4-D and its main degradation metabolite, 2,4-dichlorophenol (2,4-DCP). Understanding the microbial biodegradation of 2,4-D is crucial for developing effective strategies to reduce its environmental impact (Magnoli et al., 2020).

Sorption to Soil and Organic Matter

The sorption of 2,4-D to soil, organic matter, and minerals has been comprehensively reviewed to understand its environmental fate. A database of soil-water distribution coefficients was compiled to study the sorption behavior of 2,4-D and other phenoxy herbicides. This research suggests that the sorption of 2,4-D can be rationalized based on soil parameters such as pH, organic carbon content, and extractable iron, in combination with independently measured sorption coefficients for humic acids and iron oxides. This information is vital for predicting the environmental mobility of 2,4-D and developing appropriate management strategies (Werner et al., 2012).

Eigenschaften

IUPAC Name |

dimethyl 2-(2,4-dichlorophenoxy)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O5/c1-16-10(14)9(11(15)17-2)18-8-4-3-6(12)5-7(8)13/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDNNIOCIVVWID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)OC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601235325 | |

| Record name | 1,3-Dimethyl 2-(2,4-dichlorophenoxy)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(2,4-dichlorophenoxy)malonate | |

CAS RN |

338400-10-5 | |

| Record name | 1,3-Dimethyl 2-(2,4-dichlorophenoxy)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338400-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl 2-(2,4-dichlorophenoxy)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

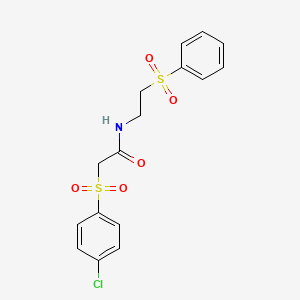

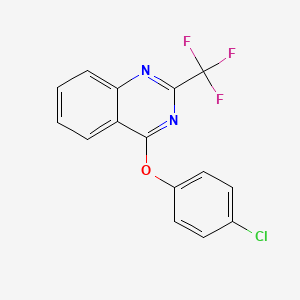

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B3035582.png)

![1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfonyl]-1-ethanol](/img/structure/B3035583.png)

![5-Butoxy-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydroisoxazole](/img/structure/B3035585.png)

![5-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B3035586.png)

![Dimethyl 5-(4-bromophenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3035589.png)

![4-Chloro-6-[(phenylsulfanyl)methyl]-2-(4-pyridinyl)pyrimidine](/img/structure/B3035594.png)

![(4-Chlorophenyl)(2-{[(2-chlorophenyl)sulfanyl]methyl}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B3035596.png)

![(2-{[(4-Chlorobenzyl)sulfanyl]methyl}phenyl)(4-chlorophenyl)dioxo-lambda~6~-sulfane](/img/structure/B3035597.png)

![(NZ)-N-[1-(4-chlorophenyl)-3-(4-methylphenyl)sulfanylpropylidene]hydroxylamine](/img/structure/B3035602.png)